Beta-Amyloid (11-40) is a peptide fragment derived from the amyloid precursor protein, primarily studied in the context of Alzheimer's disease. This specific fragment consists of 30 amino acids, representing a truncated form of the more extensively studied Beta-Amyloid (1-42) and Beta-Amyloid (1-40) peptides. The accumulation of Beta-Amyloid peptides in the brain is a hallmark of Alzheimer's disease, contributing to neurodegeneration and cognitive decline. The study of this compound in rodent models, particularly in mice and rats, provides insights into the pathophysiology of Alzheimer's disease and potential therapeutic interventions.
Beta-Amyloid (11-40) is produced through the sequential cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. Research indicates that the cleavage at specific sites leads to the generation of various Beta-Amyloid species, including this truncated form. The study of these peptides often utilizes transgenic mouse models and rat models to replicate human Alzheimer’s disease pathology and assess the implications of Beta-Amyloid accumulation.
Beta-Amyloid (11-40) falls under the classification of neurotoxic peptides. It is categorized as an amyloidogenic peptide due to its propensity to aggregate and form plaques, which are implicated in neurodegenerative processes. This classification highlights its relevance in studies focused on Alzheimer's disease mechanisms and potential therapeutic strategies.
The synthesis of Beta-Amyloid (11-40) typically involves solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acids into a desired sequence, ensuring high purity and yield. The synthesis process includes:
The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to ensure that only the desired peptide is obtained, free from contaminants or by-products. Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of Beta-Amyloid (11-40).
Beta-Amyloid (11-40) has a distinct molecular structure characterized by its sequence:
This sequence includes hydrophobic regions that promote aggregation, contributing to its amyloidogenic properties.
The molecular weight of Beta-Amyloid (11-40) is approximately 4,000 Da. Its secondary structure predominantly consists of beta-sheets, which are critical for its aggregation into fibrils observed in amyloid plaques.
Beta-Amyloid (11-40) undergoes various chemical reactions that lead to its aggregation:
Studies employing techniques such as atomic force microscopy have demonstrated the formation of oligomeric structures from Beta-Amyloid (11-40), which are believed to be more toxic than fibrillar aggregates.
The mechanism by which Beta-Amyloid (11-40) contributes to neurotoxicity involves several pathways:
Experimental data from rodent models indicate that administration of Beta-Amyloid (11-40) leads to observable deficits in cognitive function, correlating with increased levels of neuroinflammation and synaptic loss.
Relevant analyses include circular dichroism spectroscopy, which shows a transition from random coil to beta-sheet structure upon aggregation.
Beta-Amyloid (11-40) is widely used in research focused on:
Aβ(11–40) is a prominent N-terminally truncated isoform constituting ~19% of amyloid plaques in Alzheimer’s disease (AD) patients [3]. Unlike full-length Aβ(1–40), the absence of residues 1–10 enhances its aggregation propensity. Studies using replica exchange molecular dynamics (REMD) simulations reveal that Aβ(11–40) trimers adopt a stable β-sheet-rich conformation (40% β-content) when embedded in dipalmitoyl phosphatidylcholine (DPPC) lipid bilayers, while helical structures dissipate during membrane penetration [1]. This truncated form forms bundles of short, rod-like amyloid fibrils with distinct morphology, accelerating fibril formation kinetics by 2-fold compared to Aβ(1–40) [3]. The Asp23–Asn27 salt bridge replaces the canonical Asp23–Lys28 contact, stabilizing the oligomeric core [1]. Collision cross-section analyses confirm trimer sizes of 1,341 ± 23 Ų, consistent with experimental solvated Aβ trimers [1].
Table 1: Structural Features of Aβ(11–40) Fibrils
Property | Aβ(11–40) | Aβ(1–40) |
---|---|---|
Fibril Morphology | Short rods/bundles | Long, twisted filaments |
β-Sheet Content | ~40% | ~35–40% |
Lag Phase in Aggregation | >20 hours | >60 hours |
Dominant Salt Bridge | Asp23–Asn27 | Asp23–Lys28 |
Aβ(11–40) exhibits heightened neurotoxicity due to its oligomerization kinetics and interactions with synaptic components. In rodent models, soluble oligomers of Aβ(11–40) impair long-term potentiation (LTP) more severely than Aβ(1–40), correlating with accelerated cognitive decline [5] [7]. The absence of the N-terminal domain (residues 1–10) reduces affinity for metal ions like zinc but increases exposure of hydrophobic core residues (e.g., LVFFA), facilitating membrane disruption [3] [6]. Transgenic mice expressing Aβ(11–40) show earlier onset of synaptic loss and microglial activation compared to those expressing full-length Aβ, though both isoforms trigger tau hyperphosphorylation via kinase dysregulation [2] [5].
Table 2: Synaptic Impact of Aβ Isoforms in Rodent Models
Parameter | Aβ(11–40) | Aβ(1–40) |
---|---|---|
LTP Inhibition | Severe (>60% reduction) | Moderate (30–40% reduction) |
Oligomer Neurotoxicity | High (EC₅₀: 0.5 μM) | Moderate (EC₅₀: 2.0 μM) |
Onset of Memory Deficits | 6–8 months (mice) | 10–12 months (mice) |
Microglial Activation | Intense, plaque-associated | Moderate, diffuse |
Aβ(11–40) is generated via two sequential mechanisms:
In APP/PS1 transgenic mice, Aβ(11–40) accumulates in plaques without pyroglutamate modification within 14 months, unlike human AD plaques where pE11-Aβ dominates [3] [4]. Mutations in presenilin-1 (PS1) elevate Aβ(11–42) production, underscoring the role of γ-secretase processivity in generating this isoform [7].
Aβ(11–40) exhibits extraordinary copper (Cu²⁺) affinity, with a dissociation constant (Kd) of 34 ± 5 femtomolar (fM) at pH 7.4—1,000-fold tighter than Aβ(1–40) and 30-fold tighter than human serum albumin (HSA) [3] [6]. This affinity arises from a unique Cu²⁺ coordination sphere formed by:
Cu²⁺ binding to Aβ(11–40) stabilizes elongated fibrils instead of short rods and amplifies oxidative stress via reactive oxygen species (ROS) production. Solid-state NMR studies confirm that Cu²⁺ induces structural rearrangements enabling cross-molecular His13-His13 interactions, further stabilizing aggregates [4] [6]. This explains the 0.4 mM copper concentration in AD plaques, as Aβ(11–40) sequesters copper from physiological carriers like HSA [6].
Table 3: Copper Binding Properties of Aβ Isoforms
Parameter | Aβ(11–40) | Aβ(1–40) | Human Serum Albumin |
---|---|---|---|
Kd (pH 7.4) | 34 ± 5 fM | 10–100 nM | 1.0 pM |
Primary Coordination Site | NH2-XXH (His13) | His6, His13, His14 | N-terminal Asp-Ala-His |
Fibril Morphology with Cu²⁺ | Long, bundled fibers | Mature fibrils | N/A |
Chelation Capacity | Resists HSA competition | Copper lost to HSA | N/A |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5